Technical Monograph: 6-(Difluoromethyl)picolinonitrile
Technical Monograph: 6-(Difluoromethyl)picolinonitrile
The following technical guide provides an in-depth analysis of 6-(Difluoromethyl)picolinonitrile , a specialized pyridine intermediate used in high-value medicinal chemistry programs.
[1][2]
Identity & Physicochemical Profile
Compound Name: 6-(Difluoromethyl)pyridine-2-carbonitrile Synonyms: 6-(Difluoromethyl)picolinonitrile; 2-Cyano-6-(difluoromethyl)pyridine Chemical Structure: Pyridine ring substituted at position 2 with a nitrile group (-CN) and at position 6 with a difluoromethyl group (-CHF₂).[1][2][3][4][5]
CAS Number Lookup Status
Unlike its trifluoromethyl analog (CAS 887583-52-0) or the 6-fluoro analog (CAS 3939-15-9), the specific CAS number for 6-(difluoromethyl)picolinonitrile is not widely indexed in public commercial catalogs, indicating it is often synthesized in situ or on-demand rather than stocked as a commodity chemical.[1]
Researchers are advised to source the definitive precursor (see below) for immediate synthesis.
| Property | Data / Prediction |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Precursor CAS | 872365-91-8 (2-Bromo-6-(difluoromethyl)pyridine) |
| Acid Precursor CAS | 1256824-41-5 (6-(Difluoromethyl)pyridine-2-carboxylic acid) |
| Predicted LogP | ~1.4 (Lower than -CF₃ analog due to H-bond acidity) |
| H-Bond Donor | Yes (Weak, via C-H of CHF₂ group) |
Synthetic Architecture
Because the nitrile is not a standard catalog item, the primary access route is via Palladium-catalyzed cyanation of the commercially available bromo-precursor.[1] This method is preferred over the dehydration of the primary amide due to the higher availability of the bromo-pyridine starting material.
Protocol A: Pd-Catalyzed Cyanation (Recommended)
Target: Conversion of 2-Bromo-6-(difluoromethyl)pyridine to 6-(Difluoromethyl)picolinonitrile.[1]
Reagents:
-
Substrate: 2-Bromo-6-(difluoromethyl)pyridine (CAS 872365-91-8)[1][2][4]
-
Source: Zinc Cyanide (Zn(CN)₂)
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ / dppf
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Ar atmosphere, charge a reaction vial with 2-Bromo-6-(difluoromethyl)pyridine (1.0 equiv) and Zn(CN)₂ (0.6 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5-10 mol%). Note: Pd₂(dba)₃ with dppf (1:2 ratio) is a robust alternative for difficult substrates.
-
Solvation: Add anhydrous DMF (0.2 M concentration). Seal the vessel.
-
Reaction: Heat to 90–100 °C for 4–12 hours. Monitor via LCMS for the disappearance of the bromide (M+H 208/210) and appearance of the nitrile (M+H 155).
-
Workup: Cool to RT. Dilute with EtOAc. Quench with saturated NaHCO₃ or 1M NaOH (to sequester Zn salts).
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a low-melting solid or oil.[1]
Protocol B: Dehydration of Primary Amide (Alternative)
If the carboxylic acid (CAS 1256824-41-5) is available:
-
Amidation: React acid with SOCl₂, then treat with aqueous NH₃ to form 6-(difluoromethyl)picolinamide.
-
Dehydration: Treat the amide with TFAA (Trifluoroacetic anhydride) and Pyridine in DCM at 0°C → RT to yield the nitrile.
Visualization of Synthetic Logic
The following diagram illustrates the critical pathways to access the target scaffold, highlighting the commercially available entry points (Nodes in Blue).
Caption: Convergent synthetic routes to 6-(Difluoromethyl)picolinonitrile from bromo- and acid-precursors.
Medicinal Chemistry Applications
The 6-(difluoromethyl)picolinonitrile scaffold is a strategic bioisostere in drug design, offering distinct advantages over the more common trifluoromethyl (-CF₃) or methyl (-CH₃) analogs.[1]
The "Lipophilic Hydrogen Bond Donor" Effect
Unlike the -CF₃ group, which is purely lipophilic and non-polar, the -CHF₂ group contains an acidic hydrogen atom.
-
Mechanism: The fluorine atoms withdraw electron density, rendering the C-H bond sufficiently acidic to act as a weak hydrogen bond donor .
-
Impact: This allows the molecule to engage in specific binding interactions with protein targets (e.g., carbonyl backbone interactions) while maintaining high metabolic stability.
Metabolic Stability
The -CHF₂ group blocks the metabolically vulnerable 6-position of the pyridine ring.[1]
-
Comparison: A 6-methyl group is susceptible to rapid oxidation (benzylic hydroxylation). The 6-difluoromethyl group is resistant to CYP450-mediated oxidation, significantly extending the half-life (
) of the parent drug.[1]
Nitrile Versatility
The nitrile handle at position 2 serves as a "gateway" functional group:
-
Pinner Reaction: Conversion to imidates or esters.
-
Cyclization: Precursor for triazoles or tetrazoles (bioisosteres of carboxylic acids).
-
Reduction: Access to primary amines for linker attachment.
Handling & Safety Profile
-
Hazard Classification: Treat as a Nitrile and Fluorinated Pyridine .
-
Acute Toxicity: Likely toxic if swallowed or inhaled (H301/H331) due to the nitrile moiety (potential cyanide release under extreme metabolic stress, though pyridine nitriles are generally stable).
-
Skin/Eye: Irritant (H315/H319).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis of nitrile).
References
-
Sigma-Aldrich/Merck. "Product Search: 2-Bromo-6-(difluoromethyl)pyridine (CAS 872365-91-8)."[1] Sigma-Aldrich Catalog. Accessed 2024.[6] Link
-
ChemicalBook. "6-(Difluoromethyl)pyridine-2-carboxylic acid (CAS 1256824-41-5) Entry." ChemicalBook Database. Accessed 2024.[6] Link
-
Journal of Medicinal Chemistry. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." ACS Publications. Link
-
BenchChem. "Structure-Activity Relationship Insights for Difluoromethyl Pyridines." BenchChem Technical Notes. Link
Sources
- 1. CAS [chemicalbook.com]
- 2. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 [chemicalbook.com]
- 5. WO2017108744A1 - Novel substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs - Google Patents [patents.google.com]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
